molecular formula C21H25N3O3 B4173132 2-(benzylamino)-N-cyclohexyl-N-methyl-5-nitrobenzamide

2-(benzylamino)-N-cyclohexyl-N-methyl-5-nitrobenzamide

Cat. No.: B4173132
M. Wt: 367.4 g/mol
InChI Key: CXNFDXGQCDDBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylamino)-N-cyclohexyl-N-methyl-5-nitrobenzamide, commonly known as BAY 41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC). sGC is an enzyme that plays a crucial role in regulating cardiovascular and pulmonary function, as well as in the regulation of smooth muscle tone and platelet aggregation. BAY 41-2272 has been extensively studied for its potential therapeutic applications in a variety of diseases, including pulmonary hypertension, heart failure, and erectile dysfunction.

Mechanism of Action

BAY 41-2272 activates 2-(benzylamino)-N-cyclohexyl-N-methyl-5-nitrobenzamide by binding to its heme moiety, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates smooth muscle tone, platelet aggregation, and other physiological processes. By increasing cGMP levels, BAY 41-2272 can promote vasodilation, reduce platelet aggregation, and improve cardiac function.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a number of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and improvement of cardiac function. These effects are mediated by the activation of this compound and the subsequent increase in cGMP levels. In addition, BAY 41-2272 has been shown to have anti-inflammatory effects, suggesting that it may have potential as a treatment for inflammatory diseases as well.

Advantages and Limitations for Lab Experiments

BAY 41-2272 has several advantages for use in lab experiments. It is a potent and selective activator of 2-(benzylamino)-N-cyclohexyl-N-methyl-5-nitrobenzamide, making it a useful tool for studying the physiological and biochemical effects of this compound activation. In addition, it has been extensively studied and optimized for synthesis, making it readily available for use in research. However, BAY 41-2272 also has some limitations. It is relatively expensive compared to other this compound activators, and its effects may be influenced by factors such as pH and temperature, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several potential future directions for research on BAY 41-2272. One area of interest is the development of novel 2-(benzylamino)-N-cyclohexyl-N-methyl-5-nitrobenzamide activators with improved pharmacokinetic properties and therapeutic potential. Another area of interest is the investigation of the effects of BAY 41-2272 in different disease models, such as inflammatory diseases and neurodegenerative diseases. Finally, the potential use of BAY 41-2272 as a therapeutic agent in human diseases warrants further investigation, particularly in the areas of pulmonary hypertension and erectile dysfunction.

Scientific Research Applications

BAY 41-2272 has been extensively studied for its potential therapeutic applications in a variety of diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. It has been shown to improve cardiac function and reduce pulmonary artery pressure in animal models of pulmonary hypertension, making it a promising candidate for the treatment of this disease. In addition, BAY 41-2272 has been shown to improve erectile function in animal models of erectile dysfunction, suggesting that it may have potential as a treatment for this condition as well.

Properties

IUPAC Name

2-(benzylamino)-N-cyclohexyl-N-methyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-23(17-10-6-3-7-11-17)21(25)19-14-18(24(26)27)12-13-20(19)22-15-16-8-4-2-5-9-16/h2,4-5,8-9,12-14,17,22H,3,6-7,10-11,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNFDXGQCDDBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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